Ethyl 2-((4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate
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Overview
Description
Ethyl 2-((4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate is a synthetic organic compound. It is characterized by the presence of a chloro-substituted phenyl ring, an ethyl ester group, and an isothiazolidin-2-yl moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isothiazolidin-2-yl Moiety: This can be achieved through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.
Chlorination of the Phenyl Ring: The phenyl ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chloro-substituted phenyl ring can be coupled with the isothiazolidin-2-yl moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The isothiazolidin-2-yl moiety can be further oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent or in drug development.
Industry: Used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolidin-2-yl moiety may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate: Lacks the isothiazolidin-2-yl moiety.
Ethyl 2-((4-chloro-3-(methylsulfonyl)phenyl)amino)-2-oxoacetate: Contains a methylsulfonyl group instead of the isothiazolidin-2-yl moiety.
Uniqueness
Ethyl 2-((4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate is unique due to the presence of the isothiazolidin-2-yl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O5S/c1-2-21-13(18)12(17)15-9-4-5-10(14)11(8-9)16-6-3-7-22(16,19)20/h4-5,8H,2-3,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQFSMGXDGYKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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